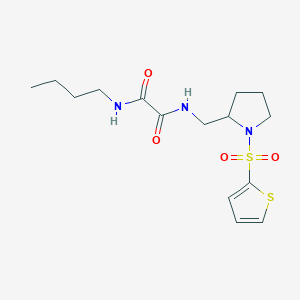

N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The pyrrolidine scaffold is widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of the molecule .

科学的研究の応用

Pharmacological Characterization

Compounds with similar structural features have been investigated for their pharmacological properties, particularly as κ-opioid receptor (KOR) antagonists. These compounds show potential for the treatment of depression and addiction disorders due to their selective affinity for KORs and their ability to modulate the behavioral effects of stress and drug-seeking behavior in preclinical models (Grimwood et al., 2011).

Molecular Structure and Conformation

Research has also focused on the conformational structure of compounds containing pyrrolidinium groups, similar to the pyrrolidin-2-yl component in N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide. These studies utilize techniques like Raman spectroscopy and DFT calculations to understand the stability and behavior of such molecules, which is crucial for their application in various fields, including material science and drug design (Fujimori et al., 2007).

Fluorescent Probes for Chemical Sensing

The development of fluorescent probes based on compounds with functionalities similar to N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has been explored for the selective detection of thiophenols over aliphatic thiols. These probes are significant in environmental and biological sciences for detecting toxic and biologically active compounds with high sensitivity and selectivity (Wang et al., 2012).

Organic Synthesis and Catalysis

Research in organic synthesis has led to the development of novel selenium-containing analogs of vitamin E using methodologies that might be relevant to manipulating the structure of N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide. These synthetic approaches, involving homolytic substitution at selenium, could provide insights into the synthesis and functionalization of related compounds (Al-Maharik et al., 2001).

特性

IUPAC Name |

N-butyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S2/c1-2-3-8-16-14(19)15(20)17-11-12-6-4-9-18(12)24(21,22)13-7-5-10-23-13/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJGTZXBSNLVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)